molecular formula C9H12ClNO2 B2972865 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride CAS No. 1909306-16-6

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride

Cat. No.: B2972865
CAS No.: 1909306-16-6
M. Wt: 201.65
InChI Key: NRBLRDWWLUJKSN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group and a methyl group at the ortho position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Aminomethylation: The carboxyl group of 2-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 4-(Aminomethyl)-2-methylbenzoic acid.

    Hydrochloride Formation: The final step involves the conversion of 4-(Aminomethyl)-2-methylbenzoic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Lacks the methyl group at the ortho position.

    2-Methylbenzoic acid: Lacks the aminomethyl group.

    4-(Aminomethyl)phenylboronic acid hydrochloride: Contains a boronic acid group instead of a carboxyl group.

Uniqueness

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLRDWWLUJKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-16-6
Record name 4-(aminomethyl)-2-methylbenzoic acid hydrochloride
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